

# spectroscopic data of 4'-Chloroacetophenone (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4'-Chloroacetophenone

Cat. No.: B041964

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## An In-depth Technical Guide to the Spectroscopic Data of 4'-Chloroacetophenone

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4'-Chloroacetophenone**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental context for this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4'-Chloroacetophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.61	Singlet	N/A	3H	-CH <sub>3</sub> (Methyl protons of the acetyl group)
7.45	Doublet	8.5 Hz	2H	Ar-H (Protons ortho to the chlorine atom)
7.91	Doublet	8.5 Hz	2H	Ar-H (Protons ortho to the acetyl group)

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 500 MHz[1]

#### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
26.5	-CH <sub>3</sub>
128.9	Ar-C (ortho to acetyl group)
129.7	Ar-C (ortho to chlorine atom)
135.4	Ar-C (ipso to acetyl group)
139.6	Ar-C (ipso to chlorine atom)
196.8	C=O (Carbonyl carbon)

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 125 MHz[1]

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1685	Strong	C=O stretch (Aryl ketone)
~1589	Medium	C=C stretch (Aromatic ring)
~1260	Strong	C-C(=O)-C stretch and bending
~820	Strong	C-H out-of-plane bending (para-disubstituted benzene)
~750	Medium	C-Cl stretch

Note: IR peak positions can vary slightly based on the sample preparation method (e.g., liquid film, KBr pellet).

## Mass Spectrometry (MS)

The mass spectrum is characterized by several key fragments. The data presented below is from electron ionization (EI) mass spectrometry.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
156	8.8	[M+2] <sup>+</sup> (Isotope peak due to <sup>37</sup> Cl)
154	26.7	[M] <sup>+</sup> (Molecular ion)
139	100.0	[M-CH <sub>3</sub> ] <sup>+</sup> (Loss of a methyl group)
113	13.7	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
111	42.0	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
75	17.2	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Interpretation of Spectra

- $^1\text{H}$  NMR: The spectrum displays a singlet at 2.61 ppm corresponding to the three protons of the methyl group.<sup>[1]</sup> The aromatic region shows two doublets, characteristic of a para-substituted benzene ring. The downfield doublet at 7.91 ppm is assigned to the protons ortho to the electron-withdrawing acetyl group, while the upfield doublet at 7.45 ppm corresponds to the protons ortho to the chlorine atom.<sup>[1][2][3]</sup>
- $^{13}\text{C}$  NMR: The spectrum shows six distinct carbon signals. The peak at 196.8 ppm is characteristic of a carbonyl carbon in a ketone.<sup>[1]</sup> The signal at 26.5 ppm corresponds to the methyl carbon.<sup>[1]</sup> The remaining four signals in the aromatic region (128.9-139.6 ppm) are consistent with a para-substituted benzene ring.<sup>[1]</sup>
- IR: The most prominent absorption is the strong peak around  $1685\text{ cm}^{-1}$ , which is indicative of the C=O stretching vibration of an aryl ketone.<sup>[4]</sup> The presence of aromatic C=C stretching is confirmed by the peak at approximately  $1589\text{ cm}^{-1}$ . A strong band around  $820\text{ cm}^{-1}$  suggests para-disubstitution on the benzene ring.
- MS: The mass spectrum shows a molecular ion peak  $[\text{M}]^+$  at  $m/z$  154, consistent with the molecular weight of **4'-Chloroacetophenone**.<sup>[5][6]</sup> The presence of a significant M+2 peak at  $m/z$  156 (approximately one-third the intensity of the M peak) confirms the presence of one chlorine atom. The base peak at  $m/z$  139 corresponds to the stable acylium ion formed by the loss of a methyl group ( $[\text{M}-\text{CH}_3]^+$ ).<sup>[5]</sup> The fragment at  $m/z$  111 is attributed to the chlorophenyl cation.<sup>[5]</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4'-Chloroacetophenone**.

### NMR Spectroscopy

- Sample Preparation: A small amount of **4'-Chloroacetophenone** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.<sup>[7]</sup>
- Data Acquisition: The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the spectrometer is typically operated at a frequency of 400 or 500 MHz.<sup>[1][7]</sup> For  $^{13}\text{C}$  NMR, a

frequency of 100 or 125 MHz is common.[1][7] The spectra are acquired by pulsing the sample with radiofrequency waves in a strong magnetic field and recording the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.

- **Data Processing:** The acquired spectrum is processed by applying phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

## IR Spectroscopy

- **Sample Preparation (Liquid Film):** Since **4'-Chloroacetophenone** is a low-melting solid or liquid at room temperature, a simple method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[8] The plates are pressed together to form a thin liquid film.
- **Sample Preparation (KBr Pellet):** Alternatively, for a solid sample, 1-2 mg of **4'-Chloroacetophenone** is finely ground with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9] The mixture is then pressed under high pressure (several tons) in a die to form a transparent or translucent pellet.[9]
- **Data Acquisition:** A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample (salt plates or KBr pellet) is then placed in the sample holder of the FTIR spectrometer. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The resulting interferogram is Fourier transformed to produce the IR spectrum.

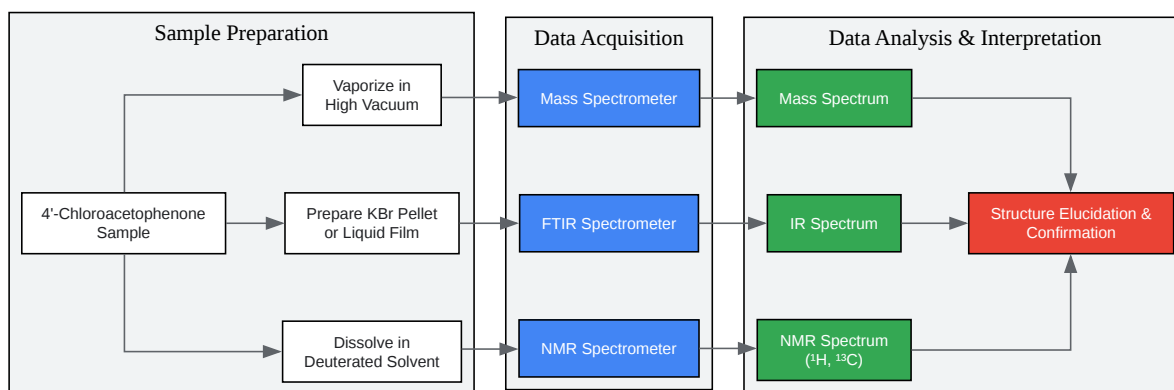
## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[10] The sample is vaporized in a high vacuum environment.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[5][10]
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[10]

- Detection: A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4'-Chloroacetophenone**.



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Caption: General workflow for spectroscopic analysis of **4'-Chloroacetophenone**.

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